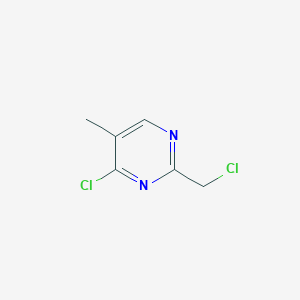

4-Chloro-2-chloromethyl-5-methyl-pyrimidine

Description

Properties

IUPAC Name |

4-chloro-2-(chloromethyl)-5-methylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2/c1-4-3-9-5(2-7)10-6(4)8/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IALYKTKMRHFAQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1Cl)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-chloromethyl-5-methyl-pyrimidine typically involves the chlorination of 2-chloro-5-methylpyrimidine. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction conditions usually involve refluxing the starting material with the chlorinating agent in an appropriate solvent like dichloromethane or chloroform .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction mixture is continuously fed into the reactor, and the product is continuously removed, allowing for high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-chloromethyl-5-methyl-pyrimidine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms at positions 2 and 4 can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methyl group at position 5 can be oxidized to a carboxylic acid or an aldehyde.

Reduction: The compound can be reduced to form derivatives with different functional groups.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide, ammonia, or thiourea are commonly used. The reactions are typically carried out in polar solvents like ethanol or dimethyl sulfoxide at elevated temperatures.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products

Nucleophilic Substitution: Products include 2-amino-4-chloromethyl-5-methyl-pyrimidine, 2-thio-4-chloromethyl-5-methyl-pyrimidine, and 2-methoxy-4-chloromethyl-5-methyl-pyrimidine.

Oxidation: Products include 4-chloro-2-chloromethyl-5-formyl-pyrimidine and 4-chloro-2-chloromethyl-5-carboxy-pyrimidine.

Reduction: Products include this compound derivatives with reduced functional groups.

Scientific Research Applications

4-Chloro-2-chloromethyl-5-methyl-pyrimidine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives, which are important in the development of new materials and catalysts.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological processes at the molecular level.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including antiviral, antibacterial, and anticancer agents.

Mechanism of Action

The mechanism of action of 4-Chloro-2-chloromethyl-5-methyl-pyrimidine involves its interaction with specific molecular targets. The chlorine atoms and the pyrimidine ring structure allow the compound to bind to enzymes and receptors, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or pesticidal effects. The exact molecular targets and pathways depend on the specific application of the compound.

Comparison with Similar Compounds

Core Pyrimidine Modifications

4-Chloro-5-methoxy-2-methylpyrimidine (CID 22152271) :

4-Chloro-5-fluoro-2-methoxymethyl-pyrimidine :

- 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile: Substituents: Chloro (C4), methylthio (C2), cyano (C5). Molecular Formula: C₆H₄ClN₃S. Key Difference: The cyano group at C5 and methylthio at C2 introduce distinct reactivity for nucleophilic substitution or oxidation .

Fused-Ring Systems

- 4-Chloro-2-methyl-5-(2-thienyl)thieno[2,3-d]pyrimidine: Structure: Thieno[2,3-d]pyrimidine core with chloro (C4), methyl (C2), and thienyl (C5). Molecular Formula: C₁₁H₇ClN₂S₂.

Physicochemical Properties

Notes:

- The chloromethyl group in the target compound increases molecular weight and hydrophobicity (LogP) compared to methoxy or methylthio analogues.

- Fluorine or cyano substituents reduce LogP by enhancing polarity .

Comparative Reactivity

- Chloromethyl Group (C2) : Highly reactive toward nucleophiles (e.g., amines, thiols), enabling facile derivatization.

- Methoxy Group (C5 in CID 22152271) : Stabilizes the ring but limits further functionalization .

- Methylthio Group (C2 in ) : Oxidizable to sulfone/sulfoxide, offering redox-responsive properties .

Biological Activity

4-Chloro-2-chloromethyl-5-methyl-pyrimidine is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic implications, supported by case studies and research findings.

This compound has the following chemical structure:

- Molecular Formula : C7H7Cl2N3

- Molecular Weight : 192.06 g/mol

The presence of chlorine and methyl groups contributes to its unique reactivity and biological profile.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Anticancer Activity

- Anti-inflammatory Effects

- Enzyme Inhibition

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:

- MCF-7 (Breast Cancer)

- HCT116 (Colon Cancer)

Case Study : A study reported an IC50 value of approximately 15 µM for MCF-7 cells, indicating effective cytotoxicity compared to standard chemotherapeutics. The compound appears to induce apoptosis through the activation of caspase pathways, leading to increased expression of pro-apoptotic factors like cytochrome c .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In animal models, it has shown a reduction in inflammatory markers such as TNF-alpha and IL-6.

Research Findings : In a carrageenan-induced paw edema model, doses of 10 mg/kg significantly decreased swelling, comparable to the standard anti-inflammatory drug indomethacin .

Enzyme Inhibition

This compound has been studied for its inhibitory effects on enzymes relevant to cancer and inflammation.

Key Enzymes :

- Cyclooxygenase (COX) : The compound inhibits COX enzymes, crucial in mediating inflammatory responses.

Quantitative Analysis : The IC50 value for COX inhibition was reported at 0.05 µM, demonstrating potent activity compared to celecoxib (IC50 = 0.04 µM) .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds.

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Contains two chlorine substituents | Significant anticancer and anti-inflammatory activity |

| Ethyl 5-amino-4-chloro-1-isobutylpyrazole | Chloro substituent | Moderate anticancer activity |

| Ethyl 5-amino-4-bromo-1-isobutylpyrazole | Bromo substituent | Enhanced enzyme inhibition |

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Hydrogen Bonding : The nitrogen atoms in the pyrimidine ring can form hydrogen bonds with target proteins, influencing their conformation and activity.

- Halogen Bonding : The chlorine atoms can participate in halogen bonding interactions, enhancing binding affinity to various receptors and enzymes.

- Ionic Interactions : Potential ionic interactions with charged residues in target proteins may further modulate biological effects.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 4-Chloro-2-chloromethyl-5-methyl-pyrimidine in laboratory settings?

- Methodological Answer :

- Protective Equipment : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile reactions to avoid inhalation .

- Waste Management : Segregate halogenated waste and dispose via certified hazardous waste services to minimize environmental contamination .

- Emergency Measures : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent hydrolysis byproducts .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer :

- NMR : Use H/C NMR to confirm substitution patterns (e.g., chlorine at C4, chloromethyl at C2). Cl NMR can resolve electronic effects of dual chlorine substituents .

- Mass Spectrometry : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]) and fragmentation patterns to verify purity .

- IR Spectroscopy : Detect C-Cl stretches (540–580 cm) and pyrimidine ring vibrations (1600–1500 cm) to distinguish structural isomers .

Q. How can researchers optimize the synthesis of this compound?

- Methodological Answer :

- Stepwise Chlorination : Start with 2-hydroxymethyl-5-methyl-pyrimidine, treat with SOCl or PCl under reflux (60–80°C) to introduce Cl at C4 and chloromethyl at C2 .

- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate the product in >85% yield .

Advanced Research Questions

Q. How do steric and electronic factors influence the regioselectivity of nucleophilic substitutions in this compound?

- Methodological Answer :

- DFT Analysis : Calculate Fukui electrophilicity indices () to identify reactive sites. The C4-Cl typically shows higher electrophilicity than C2-chloromethyl due to resonance stabilization .

- Experimental Validation : React with NaOMe in DMF; C4-Cl undergoes SNAr substitution preferentially, while C2-chloromethyl requires harsher conditions (e.g., KI/DMF, 100°C) for displacement .

Q. What computational strategies predict the stability of this compound under varying pH conditions?

- Methodological Answer :

- pKa Estimation : Use software like MarvinSketch to compute pKa values (e.g., pyrimidine N1 protonation at pH < 3). Stability decreases in alkaline media due to hydroxide attack at C2 .

- MD Simulations : Model hydrolysis pathways in explicit solvent (water/methanol) to identify degradation products (e.g., 5-methyl-pyrimidin-2-ol) .

Q. How can researchers resolve contradictions in reported biological activities of derivatives synthesized from this compound?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replace C2-chloromethyl with -SCH) and assay against target enzymes (e.g., DHFR). Use ANOVA to compare IC values across studies .

- Meta-Analysis : Apply QSAR models to correlate electronic descriptors (HOMO/LUMO gaps) with antimicrobial efficacy, addressing outliers via sensitivity testing .

Q. What strategies enable selective functionalization of the chloromethyl group while preserving the pyrimidine core?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.